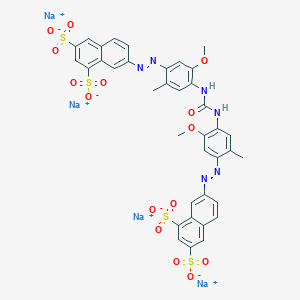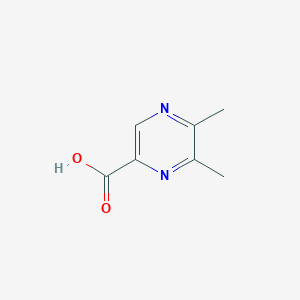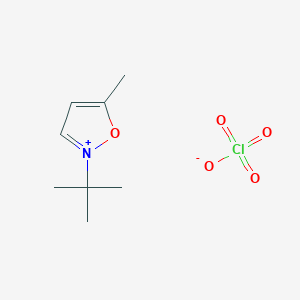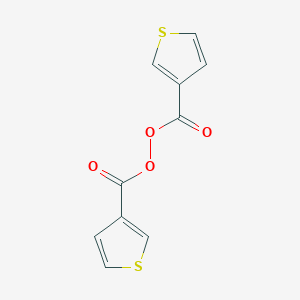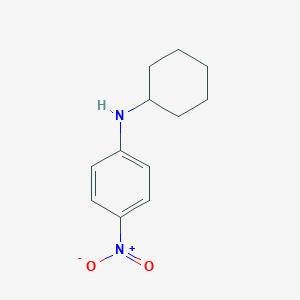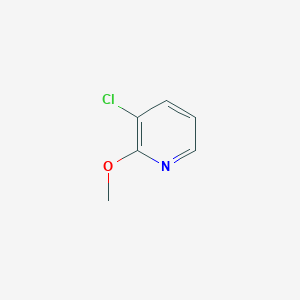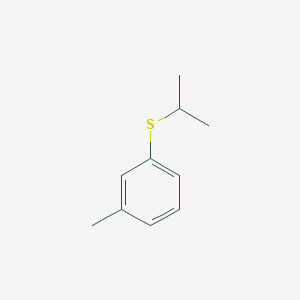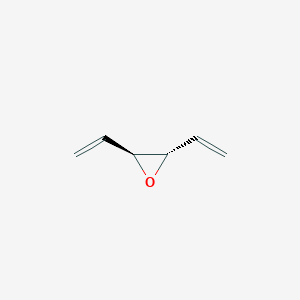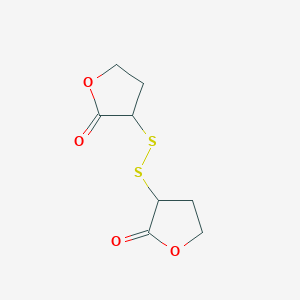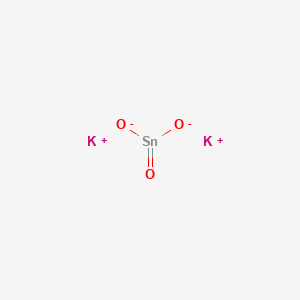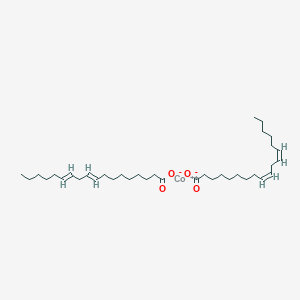
9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt, also known as cobalt linoleate, is a chemical compound that has been widely used in scientific research. It is a cobalt salt of linoleic acid, which is an essential fatty acid found in many vegetable oils. Cobalt linoleate has been used in various studies to investigate its biochemical and physiological effects, as well as its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt linoleate is not fully understood, but it is believed to involve the activation of enzymes involved in the metabolism of linoleic acid. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It may also have anti-inflammatory and antioxidant effects.
Efectos Bioquímicos Y Fisiológicos
Cobalt linoleate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain enzymes involved in the metabolism of linoleic acid, as well as to decrease the levels of other enzymes. It may also have an effect on the levels of certain cytokines and other signaling molecules involved in inflammation and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt linoleate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable under normal laboratory conditions. However, one limitation is that it can be toxic at high concentrations, and care must be taken when handling it. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are many potential future directions for research on 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt linoleate. One area of interest is its potential use as a therapeutic agent in the treatment of cancer, diabetes, and other diseases. Another area of interest is its use as a catalyst for the oxidation of alcohols and other organic compounds. Additionally, further research is needed to fully understand its mechanism of action and its effects on various biochemical and physiological processes.
Métodos De Síntesis
Cobalt linoleate can be synthesized by reacting 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt chloride with linoleic acid in a solvent such as ethanol or methanol. The reaction typically occurs at room temperature and under an inert atmosphere. The resulting 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt linoleate is a dark brown or black powder that is soluble in organic solvents such as chloroform or methylene chloride.
Aplicaciones Científicas De Investigación
Cobalt linoleate has been used in various scientific research applications, including as a catalyst for the oxidation of alcohols and as a precursor for the synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt oxide nanoparticles. It has also been investigated for its potential use as a therapeutic agent in the treatment of cancer, diabetes, and other diseases.
Propiedades
Número CAS |
14666-96-7 |
|---|---|
Nombre del producto |
9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt |
Fórmula molecular |
C36H62CoO4 |
Peso molecular |
617.8 g/mol |
Nombre IUPAC |
cobalt(2+);(9Z,12Z)-octadeca-9,12-dienoate;(9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b7-6+,10-9+;7-6-,10-9-; |
Clave InChI |
IIGAELMXVLEZPM-SYDNRQOSSA-L |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Co+2] |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Co+2] |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Co+2] |
Otros números CAS |
14666-96-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




